BenchChemオンラインストアへようこそ!

Cefaclor

Antibacterial activity MIC comparison Gram-negative pathogens

Cefaclor is a chlorine-substituted second-generation cephalosporin with 2- to 8-fold greater in vitro potency than cephalexin against H. influenzae, E. coli, Klebsiella spp., and P. mirabilis. Its differential beta-lactamase lability (relative hydrolysis rate 3.4 vs. 0.3 for cephalexin) makes it an essential comparator for beta-lactamase substrate specificity and enzyme kinetics studies. Critically, aqueous instability (half-life <6 h at 37°C) mandates storage at −20°C under inert atmosphere and time-sensitive MIC protocols using 8-hour endpoints. Ideal for respiratory infection models, anti-Haemophilus agent screening, and oral bioavailability research.

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
CAS No. 70356-03-5
Cat. No. B001238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor
CAS70356-03-5
Synonyms5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))-
Ceclor
Cefaclor
Cefaclor Anhydrous
Cefaclor Monohydrate
Keclor
Lilly 99638
S 6472
S-6472
S6472
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
InChIKeyQYIYFLOTGYLRGG-GPCCPHFNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor (CAS 70356-03-5): Second-Generation Oral Cephalosporin Procurement & Differentiation Guide


Cefaclor is a semisynthetic second-generation cephalosporin antibiotic for oral administration, structurally distinguished from first-generation agents like cephalexin by a chlorine atom substitution at the C3 position of the cephem nucleus rather than a methyl group [1]. This structural modification confers a differentiated antibacterial spectrum with enhanced activity against certain Gram-negative pathogens, particularly Haemophilus influenzae [2]. As a beta-lactam antibiotic, cefaclor exerts bactericidal activity via binding to and inactivation of penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, thereby inhibiting the final stage of bacterial cell wall synthesis [3].

Why Cefaclor Cannot Be Interchanged with Cephalexin or Other Oral Cephalosporins


Despite belonging to the same beta-lactam class, oral cephalosporins exhibit clinically meaningful heterogeneity in antibacterial spectrum, pharmacokinetic profiles, and chemical stability that precludes simple therapeutic substitution. Cefaclor demonstrates 2- to 8-fold greater in vitro potency than cephalexin against key Gram-negative pathogens including Escherichia coli, Klebsiella spp., Proteus mirabilis, and Haemophilus influenzae [1]. Conversely, cefaclor exhibits significantly lower beta-lactamase stability against penicillinase-type enzymes, with a relative hydrolysis rate (RH) of 3.4 compared to 0.3 for cephalexin [2]. Critically, cefaclor's chemical instability in aqueous solution at physiological temperature—with a half-life of less than 6 hours at 37°C—fundamentally alters its in vitro behavior and in vivo performance compared to more stable analogs, mandating distinct handling, storage, and testing protocols [3]. These divergences translate directly to organism-specific efficacy differences, non-overlapping susceptibility breakpoints, and formulation-specific procurement requirements.

Quantitative Differentiation Evidence: Cefaclor vs. Comparator Oral Cephalosporins


Enhanced Gram-Negative Antibacterial Potency: 2- to 8-Fold Greater Activity than Cephalexin

Cefaclor demonstrates superior in vitro antibacterial activity against clinically relevant Gram-negative pathogens compared to cephalexin. A comprehensive study evaluating 675 clinical isolates by agar dilution method demonstrated that cefaclor was 2 to 8 times more active than cephalexin against a majority of tested Enterobacteriaceae strains, with the majority of E. coli, Klebsiella spp., and Proteus mirabilis isolates inhibited at concentrations of 3.13 μg/mL or less [1]. This quantitative potency differential is consistently observed across multiple independent studies and pathogen panels.

Antibacterial activity MIC comparison Gram-negative pathogens

MIC Comparison: Cefaclor vs. Cephalexin Against Escherichia coli

Direct head-to-head turbidimetric comparison of cefaclor and cephalexin against eight Escherichia coli cultures revealed significant differences in early inhibitory activity. The minimum inhibitory concentration (MIC) measured after 8 hours of incubation was 2 μg/mL for cefaclor compared to 6 μg/mL for cephalexin, representing a 3-fold lower MIC for cefaclor at this clinically relevant early time point [1]. Furthermore, the minimum antibiotic concentration (MAC) that caused detectable growth curve divergence within the first 8 hours was 1/40 of the MIC for cefaclor versus 1/3 of the MIC for cephalexin, indicating substantially greater antimicrobial effect at sub-MIC concentrations [1].

MIC determination E. coli turbidimetric assay

Superior Activity Against Haemophilus influenzae: 2-Fold Lower MIC Values

Cefaclor exhibits significantly greater in vitro activity than cephalexin against Haemophilus influenzae, a key respiratory tract pathogen. In a large-scale analysis of 2,458 clinical isolates comprising 2,201 ampicillin-sensitive and 157 beta-lactamase-positive resistant strains, cefaclor demonstrated a modal MIC of 4 mg/L compared to 8 mg/L for cephalexin [1]. The MIC50 values were similarly differentiated at 4 mg/L for cefaclor and 8 mg/L for cephalexin across both ampicillin-sensitive and beta-lactamase-positive subpopulations [1]. Cefaclor maintained activity against beta-lactamase-producing Haemophilus isolates, a property not shared by cephalexin [2].

H. influenzae MIC50 beta-lactamase

Beta-Lactamase Stability Profile: Differential Susceptibility Compared to Cephalexin

Cefaclor and cephalexin exhibit fundamentally different beta-lactamase stability profiles, representing a critical differentiation point for procurement and therapeutic selection. Cefaclor demonstrates a relative hydrolysis rate (RH) of 3.4 when exposed to penicillinase-type beta-lactamases, compared to cephalexin and cephradine with RH values of 0.3 each, indicating that cefaclor is hydrolyzed approximately 11-fold more rapidly by these enzymes [1]. Conversely, cefaclor shows resistance to type III (TEM) beta-lactamases, whereas cephalexin is susceptible to hydrolysis by certain plasmid-mediated enzymes [2]. This differential stability profile explains why cefaclor is less active than cephalexin against beta-lactamase-producing Staphylococcus aureus isolates despite similar activity against methicillin-susceptible strains [3].

Beta-lactamase stability Relative hydrolysis rate Penicillinase

Pharmacokinetic Differentiation: Urinary Recovery and Serum Half-Life

Cefaclor exhibits a distinctive pharmacokinetic profile among oral cephalosporins characterized by significantly lower urinary recovery of intact drug and a shorter elimination half-life compared to first-generation agents. In a randomized crossover study administering 1,000 mg orally to 12 normal subjects, cefaclor achieved a maximum serum concentration (Cmax) of 34.6 ± 7.8 mg/L with an area under the curve (AUC) of 74.5 ± 9.9 h·mg/L, compared to cephalexin values of 38.8 ± 8.1 mg/L and 93.0 ± 14.8 h·mg/L, respectively [1]. Critically, total urinary recovery of intact cefaclor is only 54% of the administered dose, whereas cephalexin, cephradine, and cefadroxil demonstrate >80% urinary recovery [2]. The serum elimination half-life of cefaclor is ≤1 hour, necessitating three to four times daily dosing, similar to cephalexin but shorter than cefadroxil (approximately 1.5 hours) [3].

Pharmacokinetics Urinary recovery Bioavailability

Chemical Instability in Aqueous Solution: Half-Life <6 Hours at 37°C

Cefaclor exhibits significantly greater chemical instability in aqueous solution compared to cephalexin, representing a fundamental physicochemical differentiation with implications for in vitro testing, formulation development, and handling protocols. Studies demonstrate that cefaclor has a half-life of less than 6 hours at 37°C in aqueous solution, whereas cephalexin maintains substantially greater stability under identical conditions [1]. This instability leads to progressive degradation during prolonged incubation, such that MIC values measured after 20 hours may underestimate true potency—with both compounds showing similar MIC values (14 μg/mL) after extended incubation despite cefaclor's clear early advantage [2]. The degradation rates of cefaclor are larger than those of other amino-beta-lactam antibiotics, necessitating consideration of second-order degradation kinetics in absorption modeling [3].

Chemical stability Degradation kinetics Solution stability

Evidence-Based Procurement and Research Applications for Cefaclor (CAS 70356-03-5)


Respiratory Tract Infection Research Requiring H. influenzae Coverage

Research programs investigating upper and lower respiratory tract infections where H. influenzae is a primary or suspected pathogen should preferentially select cefaclor over cephalexin. Evidence demonstrates cefaclor achieves 2-fold lower MIC values (modal MIC 4 mg/L vs. 8 mg/L) against H. influenzae, including beta-lactamase-producing strains [6]. This differential is clinically relevant for in vitro susceptibility studies, animal models of otitis media, and clinical trial design in pediatric respiratory infections . Cefaclor's activity against both ampicillin-sensitive and beta-lactamase-positive H. influenzae isolates makes it the appropriate cephalosporin comparator in studies evaluating novel anti-Haemophilus agents.

In Vitro Antimicrobial Susceptibility Testing with Time-Sensitive Protocols

Laboratories performing in vitro susceptibility testing with cefaclor must implement time-sensitive protocols that account for the compound's chemical instability. Evidence demonstrates that cefaclor undergoes significant degradation with a half-life of less than 6 hours at 37°C in aqueous solution, which can lead to artifactually elevated MIC values if readings are taken after prolonged incubation [6]. Procurement for antimicrobial susceptibility testing should include validated reference standards with defined potency and purity specifications (≥97% by HPLC), stored at -20°C under inert atmosphere to minimize degradation . Researchers should prioritize 8-hour MIC readings over standard 18-24 hour endpoints when comparing cefaclor activity to more stable cephalosporins, as early time points better reflect true inhibitory potential [4].

Beta-Lactamase Stability Studies and Comparative Mechanism Analysis

Cefaclor serves as a valuable comparator compound in studies examining beta-lactamase substrate specificity and structure-activity relationships among oral cephalosporins. Its differential susceptibility profile—high relative hydrolysis rate of 3.4 by penicillinase-type enzymes versus RH of 0.3 for cephalexin—provides a distinct phenotype for characterizing beta-lactamase enzyme families [6]. Research programs investigating enzyme kinetics, inhibitor development, or structure-guided antibiotic design should procure cefaclor as a well-characterized substrate with known differential stability across TEM, penicillinase, and chromosomal beta-lactamase classes. This differential hydrolysis profile enables mechanistic discrimination that more stable analogs cannot provide.

Comparative Pharmacokinetic Studies of Oral Cephalosporin Bioavailability

Cefaclor's unique pharmacokinetic signature—characterized by 54% urinary recovery of intact drug, Cmax of 34.6 ± 7.8 mg/L, and serum half-life ≤1 hour following 1,000 mg oral administration—distinguishes it from other oral cephalosporins in bioavailability studies [6]. Researchers investigating factors affecting oral absorption, presystemic degradation, or renal elimination of beta-lactam antibiotics should include cefaclor as a comparator representing compounds with significant chemical instability and incomplete urinary recovery . This application is particularly relevant for studies examining the relationship between aqueous stability, intestinal absorption, and overall bioavailability of amphoteric beta-lactam antibiotics, where cefaclor's second-order degradation kinetics provide a useful model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefaclor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.